molecular formula C7H7BrClNO B11727109 (4-Amino-5-bromo-2-chloro-phenyl)-methanol

(4-Amino-5-bromo-2-chloro-phenyl)-methanol

Cat. No.: B11727109
M. Wt: 236.49 g/mol
InChI Key: UDGGNEDYMFSLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-5-bromo-2-chloro-phenyl)-methanol is an organic compound characterized by the presence of amino, bromo, and chloro substituents on a phenyl ring, along with a methanol group. Compounds with such functional groups are often of interest in various fields of chemistry and biology due to their potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-5-bromo-2-chloro-phenyl)-methanol typically involves multi-step organic reactions. One possible route could be:

    Halogenation: Introduction of bromo and chloro groups onto a phenyl ring through electrophilic aromatic substitution.

    Amination: Introduction of the amino group via nucleophilic substitution or reduction of a nitro group.

    Methanol Addition: Introduction of the methanol group through a Grignard reaction or reduction of a corresponding aldehyde or ketone.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The bromo and chloro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Reactivity Studies: Studied for its reactivity and mechanism in various organic reactions.

Biology

    Biological Activity: Potential use in studying biological pathways and interactions due to its functional groups.

Medicine

    Pharmaceuticals: Potential precursor or intermediate in the synthesis of pharmaceutical compounds.

Industry

    Material Science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in biological systems, the amino, bromo, and chloro groups could interact with specific enzymes or receptors, affecting biological pathways. In chemical reactions, the functional groups would determine the reactivity and mechanism of the compound.

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-2-chloro-phenyl)-methanol: Lacks the bromo group.

    (4-Amino-5-bromo-phenyl)-methanol: Lacks the chloro group.

    (4-Amino-5-bromo-2-chloro-phenyl)-ethanol: Has an ethanol group instead of methanol.

Properties

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

(4-amino-5-bromo-2-chlorophenyl)methanol

InChI

InChI=1S/C7H7BrClNO/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3,10H2

InChI Key

UDGGNEDYMFSLEJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)N)Cl)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.